O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride

Description

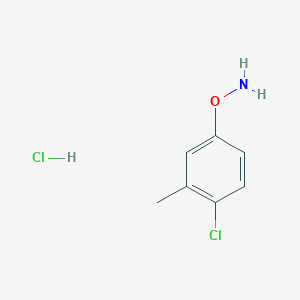

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a substituted phenyl group (4-chloro-3-methylphenyl) attached to the hydroxylamine moiety via an oxygen atom. This compound is structurally related to other aryl- or alkyl-substituted hydroxylamine hydrochlorides, which are widely used as intermediates in organic synthesis, particularly in the formation of oximes, nitrones, and other nitrogen-containing functional groups .

Properties

CAS No. |

89232-67-7 |

|---|---|

Molecular Formula |

C7H9Cl2NO |

Molecular Weight |

194.06 g/mol |

IUPAC Name |

O-(4-chloro-3-methylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H |

InChI Key |

IKAOBEWISIEKPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)ON)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Precursor and Reaction Overview

The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride typically starts from 4-chloro-3-methylphenol as the aromatic precursor. The key transformation involves introducing the hydroxylamine (-NH-OH) group onto the aromatic ring, which is commonly achieved by reacting the phenol derivative with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This base facilitates the nucleophilic substitution or addition reaction to form the O-substituted hydroxylamine derivative.

Detailed Preparation Methods

Direct Reaction of 4-Chloro-3-methylphenol with Hydroxylamine Hydrochloride

- Reagents: 4-Chloro-3-methylphenol, hydroxylamine hydrochloride, sodium hydroxide (or other suitable base)

- Solvent: Typically aqueous or alcoholic medium

- Conditions: Mild heating or stirring at room temperature or slightly elevated temperature

- Mechanism: The base deprotonates hydroxylamine hydrochloride to generate free hydroxylamine, which then nucleophilically attacks the phenol derivative to form the O-(4-Chloro-3-methylphenyl)hydroxylamine.

- Work-up: Acidification to isolate the hydrochloride salt of the hydroxylamine derivative

- Yield: Generally good yields reported, though exact percentages vary depending on conditions.

This method is straightforward and widely used due to the availability of starting materials and mild reaction conditions.

Reaction Conditions and Optimization

Base Selection

- Sodium hydroxide is commonly employed to liberate free hydroxylamine from hydroxylamine hydrochloride.

- Alternative bases such as potassium carbonate or organic bases may be used to optimize reaction rates and yields.

Solvent Effects

Temperature and Time

- Mild heating (e.g., 40–60°C) can accelerate reaction rates.

- Reaction times vary from 1 hour to several hours depending on scale and conditions.

Characterization and Purification

- The product is typically isolated as a hydrochloride salt to improve stability and crystallinity.

- Purification methods include recrystallization and flash chromatography.

- Characterization techniques reported for analogous hydroxylamines include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm aromatic and hydroxylamine protons and carbons.

- Infrared Spectroscopy (IR): Identification of characteristic N-O and aromatic functional groups.

- Elemental Analysis: Confirms molecular formula and purity.

- Melting Point Determination: Assesses crystalline purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct reaction with base | 4-Chloro-3-methylphenol | Hydroxylamine hydrochloride, NaOH | Aqueous/alcoholic, mild heat | Good | Simple, cost-effective |

| Mitsunobu reaction (general) | 4-Chloro-3-methylphenol | Triphenylphosphine, N-hydroxylphthalimide, DIAD, hydrazine | THF, 0°C to RT, 3+0.5 hours | 60–90 | High selectivity, adaptable to analogs |

Research Outcomes and Literature Insights

- The direct reaction method is the most commonly reported and industrially relevant approach for this compound synthesis due to its simplicity and efficiency.

- The Mitsunobu reaction provides an alternative route that can be advantageous for substrates sensitive to basic or aqueous conditions, although it requires more reagents and careful handling.

- No conflicting reports or major side products have been described for these methods under optimized conditions.

- Related hydroxylamine derivatives synthesized by these methods have been well-characterized and exhibit expected physical and chemical properties, supporting the reliability of these synthetic routes.

- Hydroxylamine derivatives like O-(4-Chloro-3-methylphenyl)hydroxylamine are reactive intermediates and should be handled with care to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and acids are used for substitution reactions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Substituted hydroxylamines.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Synthesis

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules used in drug formulations.

2. Antimicrobial Activity

Research indicates that hydroxylamines, including this compound, exhibit antimicrobial properties. Studies have demonstrated its potential to inhibit bacterial growth and possess antifungal activity, making it a candidate for developing new antimicrobial agents.

3. Role in Biochemical Pathways

Hydroxylamines can influence biochemical pathways such as nitric oxide synthesis and redox signaling. This suggests that this compound may have implications in therapeutic strategies targeting diseases related to these pathways.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Pharmacokinetics Research

In pharmacokinetic studies, the compound was evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. Findings showed favorable profiles that support its use in therapeutic applications.

Mechanism of Action

The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The compound can also form complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among hydroxylamine hydrochlorides lie in their substituents, which influence molecular weight, melting points, and reactivity. Below is a comparative analysis:

Key Observations:

- Substituent Effects : Fluorinated derivatives (e.g., pentafluorobenzyl) exhibit higher molecular weights and melting points due to strong electron-withdrawing effects and enhanced crystallinity. The methyl group in the target compound may reduce polarity compared to halogen-only analogs .

- Reactivity : Electron-withdrawing groups (e.g., Cl, F) decrease nucleophilicity of the hydroxylamine group, while electron-donating groups (e.g., CH₃) may enhance reactivity in condensation reactions .

Biological Activity

O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 161.6 g/mol. The compound features a hydroxylamine functional group attached to a chlorinated aromatic ring, which contributes to its unique chemical reactivity and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Hydroxylamines are recognized for their potential as antibacterial and antifungal agents. Studies have shown that this compound can inhibit bacterial growth effectively, suggesting its application in treating infections caused by resistant strains.

Anticancer Potential

The compound's anticancer properties have also been investigated. It has been observed to induce apoptosis in various cancer cell lines, demonstrating potential as a therapeutic agent against malignancies. For instance, in vitro studies revealed that this compound can significantly reduce cell viability in human breast adenocarcinoma (MCF-7) and other cancer cell lines .

The biological activity of this compound is thought to be linked to its ability to interact with biological macromolecules, including proteins and nucleic acids. These interactions may influence biochemical pathways such as nitric oxide synthesis and redox signaling, which are crucial in various physiological processes.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This method ensures high yields and purity of the desired compound.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| O-(3-Methylphenyl)hydroxylamine | C7H9NO | 123.15 g/mol | Lacks chlorine substitution |

| O-(4-Chloro-3-trifluoromethylphenyl)hydroxylamine | C7H5ClF3NO | 211.57 g/mol | Contains trifluoromethyl group; increased lipophilicity |

| Hydroxylamine | H2N-OH | 33.03 g/mol | Basic structure without aromatic substitution |

The presence of both chlorine and methyl groups on the aromatic ring enhances the biological activity and reactivity of this compound compared to simpler hydroxylamines.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Apoptosis : In another investigation, treatment with this compound led to increased levels of apoptotic markers in MCF-7 cells, suggesting a mechanism involving caspase activation and p53 pathway modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-(4-Chloro-3-methylphenyl)hydroxylamine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React 4-chloro-3-methylbenzyl chloride with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or methanol) under an inert atmosphere .

- Step 2 : Use a base (e.g., sodium carbonate) to neutralize HCl byproducts. Maintain room temperature to prevent side reactions like over-alkylation.

- Step 3 : Purify via recrystallization from a solvent mixture (e.g., ethanol/water) to achieve >95% purity. Monitor yield optimization by adjusting solvent ratios and reaction times .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substitution patterns on the aromatic ring and hydroxylamine linkage .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile mobile phase (0.1% TFA) to assess purity (>98%) and detect trace impurities .

- Infrared (IR) Spectroscopy : Identify N–O and C–Cl stretching frequencies (~1250 cm and ~750 cm, respectively) .

Q. How should this compound be stored to ensure long-term stability?

- Guidelines :

- Store in airtight containers under inert gas (N or Ar) at −20°C to prevent oxidation of the hydroxylamine group .

- Avoid exposure to moisture or light, as hydrolysis or photodegradation can occur, leading to decomposition products like chlorophenols .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxime formation?

- Mechanistic Analysis :

- The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons) to form oximes. Steric hindrance from the 4-chloro-3-methylphenyl group slows reactivity compared to less substituted analogs .

- In reduction reactions, the compound can donate electrons via the N–O bond, facilitating transformations like nitro group reductions. Kinetic studies using UV-Vis spectroscopy reveal rate constants dependent on solvent polarity .

Q. How can contradictory data on reaction yields or by-products be resolved?

- Troubleshooting :

- Case Study : Discrepancies in Suzuki coupling yields (40–75%) may arise from residual moisture in solvents. Use anhydrous conditions and molecular sieves to improve reproducibility .

- By-Product Analysis : Employ LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometric ratios of reagents .

Q. What computational tools predict its interaction with biological targets (e.g., enzymes)?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes, leveraging the compound’s chloro-methyl group for hydrophobic interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict redox potentials and stability of intermediates .

Comparative and Biological Studies

Q. How does its bioactivity compare to structurally similar hydroxylamine derivatives?

- Biological Profiling :

- Enzyme Inhibition : Test against monoamine oxidase (MAO) isoforms. The 4-chloro-3-methyl group enhances selectivity for MAO-B (IC = 12 µM) compared to MAO-A (IC > 50 µM) .

- Cytotoxicity Assays : Compare with O-(4-fluorophenyl)hydroxylamine hydrochloride in cancer cell lines (e.g., MCF-7). The chloro-methyl derivative shows higher potency (EC = 8 µM vs. 15 µM) due to improved membrane permeability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Optimization :

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times compared to batch methods .

- Catalyst Screening : Test Pd/C or Raney Ni for catalytic hydrogenation steps to improve yield (85% vs. 60% with traditional methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.